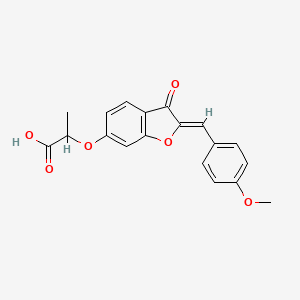

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Description

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a benzofuran-based compound characterized by a Z-configured 4-methoxybenzylidene moiety at the C2 position of the dihydrobenzofuran core and a propanoic acid substituent at the C6 position. The 4-methoxy group enhances electron-donating effects, modulating the compound’s electronic profile and solubility. This structure is common in intermediates for pharmaceuticals, agrochemicals, or functional materials, though specific applications require further investigation .

Properties

IUPAC Name |

2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(19(21)22)24-14-7-8-15-16(10-14)25-17(18(15)20)9-12-3-5-13(23-2)6-4-12/h3-11H,1-2H3,(H,21,22)/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMNWOFORSYRRO-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid typically involves the condensation of 4-methoxybenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is followed by the introduction of a propanoic acid moiety through esterification or other suitable methods. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties. It can be used in drug discovery and development to identify new therapeutic agents for treating various diseases.

Industry

In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Electronic and Steric Effects

- Methoxy vs. Bromine Substituents: The 4-methoxy group in the target compound donates electrons via resonance, stabilizing the benzylidene moiety.

- Trimethoxy Substitution : The 2,3,4-trimethoxy analog () exhibits enhanced lipophilicity (LogP ~3.5 estimated), which may improve membrane permeability compared to the target compound’s single methoxy group.

Pharmacokinetic Implications

- Acid vs. Ester Groups: The propanoic acid group in the target compound and confers higher aqueous solubility (logS ~-3.5 predicted) but lower bioavailability compared to esterified derivatives (e.g., ). Ester prodrugs are often designed to improve absorption.

- Cyclopropanecarboxylate vs.

Biological Activity

(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a detailed overview of its pharmacological relevance.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzylidene moiety and a benzofuran structure, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical adenocarcinoma) and PC3 (prostate adenocarcinoma) cells. The selectivity index (SI), which measures the ratio of cytotoxicity between tumor cells and normal cells, indicates that some derivatives exhibit higher selectivity towards cancer cells compared to established drugs like Sorafenib .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | HeLa | 5.0 | 10 |

| Compound B | PC3 | 8.0 | 7 |

| Compound C | Chang Liver | >20 | - |

Antimicrobial Activity

Compounds related to this compound have also shown promising antimicrobial properties. For example, certain derivatives exhibited potent antibacterial and antifungal activities in vitro, suggesting their potential use in treating infections caused by resistant strains .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer and microbial cells. Research indicates that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting cellular signaling mechanisms.

Study 1: Anticancer Efficacy Against HeLa Cells

A recent study evaluated the effects of a series of benzofuran derivatives on HeLa cells. The results showed that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study highlighted that the presence of the methoxy group significantly improved the interaction with cellular targets, leading to increased apoptosis rates .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, several derivatives were tested against common bacterial strains. The results indicated that compounds containing the benzylidene moiety displayed significant inhibition zones in agar diffusion tests, suggesting their effectiveness as antimicrobial agents .

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

- Step 1: Prepare the 3-oxo-2,3-dihydrobenzofuran-6-ol core via cyclization of substituted catechol derivatives using acid catalysis.

- Step 2: Introduce the 4-methoxybenzylidene moiety via a Knoevenagel condensation between the carbonyl group of the dihydrobenzofuran and 4-methoxybenzaldehyde under basic conditions (e.g., piperidine in ethanol) .

- Step 3: Functionalize the hydroxyl group at position 6 with a propanoic acid side chain using Mitsunobu coupling or nucleophilic substitution with ethyl 2-bromopropanoate, followed by hydrolysis to the free acid .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Basic: How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

Methodological Answer:

- X-ray crystallography: Co-crystallize the compound and solve the structure to unambiguously determine stereochemistry, as demonstrated for analogous benzylidene derivatives .

- NOESY NMR: Detect spatial proximity between the methoxy proton (δ ~3.8 ppm) and the benzofuran protons to confirm the Z-configuration. A strong NOE correlation between these groups supports the syn arrangement .

Advanced: How should researchers address discrepancies in bioactivity data between in vitro and ex vivo models?

Methodological Answer:

- Orthogonal assays: Validate activity using both enzymatic assays (e.g., COX-2 inhibition) and cell-based models (e.g., LPS-induced inflammation in macrophages) to rule out assay-specific artifacts .

- Solubility adjustments: Use DMSO stock solutions ≤0.1% to avoid solvent interference, and confirm cellular uptake via LC-MS quantification of intracellular compound levels .

- Metabolic stability testing: Incubate the compound with liver microsomes to assess first-pass metabolism, which may explain reduced ex vivo efficacy .

Advanced: What HPLC parameters optimize quantification of this compound in biological matrices?

Methodological Answer:

- Column: C18 reversed-phase (e.g., 5 µm, 250 × 4.6 mm).

- Mobile phase: Acetonitrile/0.1% formic acid in water (70:30 v/v) at 1.0 mL/min.

- Detection: UV at 254 nm (λmax for benzofuran and benzylidene chromophores).

- Validation: Spike plasma samples with known concentrations (1–100 µg/mL) to establish linearity (R² >0.99) and recovery (>90%) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- FT-IR: Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for the 3-oxo and propanoic acid groups) and methoxy C-O vibrations (~1250 cm⁻¹) .

- 1H/13C NMR: Assign protons for the benzylidene (δ 6.8–7.5 ppm), dihydrobenzofuran (δ 4.5–5.5 ppm), and propanoic acid (δ 1.2–1.5 ppm for CH3; δ 12–13 ppm for COOH) .

- HRMS: Confirm molecular ion [M-H]⁻ at m/z 368.1002 (calculated for C20H16O7) .

Advanced: What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

- Prodrug design: Esterify the propanoic acid group (e.g., methyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .

- Structural modulation: Replace the methoxy group with a bioisostere (e.g., trifluoromethoxy) to resist demethylation by cytochrome P450 enzymes .

Basic: What handling protocols prevent degradation during storage?

Methodological Answer:

- Storage: Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation and oxidation.

- Desiccation: Use silica gel packs to minimize hydrolysis of the benzylidene moiety .

- Stability monitoring: Conduct accelerated degradation studies (40°C/75% RH for 14 days) and track purity via HPLC .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to simulate binding to target proteins (e.g., PPAR-γ) and identify critical interactions (e.g., hydrogen bonds with the propanoic acid group) .

- QSAR models: Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability and optimize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.